Cas no 141262-39-7 (2H-Indeno[1,2-b]furan-2-one,3-[[[(2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,5,6,7,8,8b-octahydro-8-methyl-,(3E,3aR,8S,8bS)-)
![2H-Indeno[1,2-b]furan-2-one,3-[[[(2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,5,6,7,8,8b-octahydro-8-methyl-,(3E,3aR,8S,8bS)- structure](https://it.kuujia.com/scimg/cas/141262-39-7x500.png)
141262-39-7 structure
Nome del prodotto:2H-Indeno[1,2-b]furan-2-one,3-[[[(2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,5,6,7,8,8b-octahydro-8-methyl-,(3E,3aR,8S,8bS)-
2H-Indeno[1,2-b]furan-2-one,3-[[[(2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,5,6,7,8,8b-octahydro-8-methyl-,(3E,3aR,8S,8bS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-Indeno[1,2-b]furan-2-one,3-[[[(2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,5,6,7,8,8b-octahydro-8-methyl-,(3E,3aR,8S,8bS)-
- (3E,3aR,8S,8bS)-8-methyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,5,6,7,8,8b-hexahydro-3aH-indeno[1,2-b]furan-2-one
- 2H-Indeno[1,2-b]furan-2-one,3-[[[(2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,5,6,7,8,8b-octahydro-8-methy
- UNII-Z0IL7QT5MJ
- (+/-)-sorgolactone
- 2H-Indeno(1,2-b)furan-2-one, 3-((((2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl)oxy)methylene)-3,3a,4,5,6,7,8,8b-octahydro-8-methyl-, (3E,3aR,8S,8bS)-rel-
- 188970-36-7
- Sorgolactone, (+/-)-
- Z0IL7QT5MJ
- 2H-Indeno(1,2-b)furan-2-one, 3-((((2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl)oxy)methylene)-3,3a,4,5,6,7,8,8b-octahydro-8-methyl-, (3E,3aR,8S,8bS)-
- UNII-RH6QJZ6G3B
- C09186
- AC1NQYEQ
- Sorgolactone [MI]
- DTXSID80415113
- Q27108308
- SureCN13857702
- SCHEMBL13857702
- (+)-Sorgolactone
- RH6QJZ6G3B
- Sorgolactone
- CHEBI:9205
- CHEMBL2270920
- 141262-39-7
-
- Inchi: InChI=1S/C18H20O5/c1-9-4-3-5-11-7-12-13(18(20)23-16(12)15(9)11)8-21-14-6-10(2)17(19)22-14/h6,8-9,12,14,16H,3-5,7H2,1-2H3/b13-8-/t9-,12+,14+,16-/m0/s1
- Chiave InChI: KHSREFIWULNDAB-MRZMDFQOSA-N
- Sorrisi: CC1=C[C@H](O/C=C2\C(=O)O[C@@H]3C4[C@@H](C)CCCC=4C[C@H]\23)OC1=O
Proprietà calcolate
- Massa esatta: 316.1311
- Massa monoisotopica: 316.131074
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 23
- Conta legami ruotabili: 2
- Complessità: 669
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 61.8
- XLogP3: 2.2
Proprietà sperimentali
- Densità: 1.29
- Punto di ebollizione: 600.6°Cat760mmHg
- Punto di infiammabilità: 267.3°C
- Indice di rifrazione: 1.581
- PSA: 61.83
2H-Indeno[1,2-b]furan-2-one,3-[[[(2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,5,6,7,8,8b-octahydro-8-methyl-,(3E,3aR,8S,8bS)- Letteratura correlata
-
Braulio M. Fraga Nat. Prod. Rep. 1999 16 711
-
Peter Welzel,Susanne R?hrig,Zenka Milkova Chem. Commun. 1999 2017
-
Andrew J. Humphrey,Aimee M. Galster,Michael H. Beale Nat. Prod. Rep. 2006 23 592
-
Braulio M. Fraga Nat. Prod. Rep. 2000 17 483
-
Chaitali Bhattacharya,Paola Bonfante,Annamaria Deagostino,Yoram Kapulnik,Paolo Larini,Ernesto G. Occhiato,Cristina Prandi,Paolo Venturello Org. Biomol. Chem. 2009 7 3413
141262-39-7 (2H-Indeno[1,2-b]furan-2-one,3-[[[(2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,5,6,7,8,8b-octahydro-8-methyl-,(3E,3aR,8S,8bS)-) Prodotti correlati
- 63160-13-4(Davis Oxaziridine)
- 1526958-46-2(2-chloro-1-(4,5-difluoro-2-nitrophenyl)ethan-1-one)
- 2227892-21-7(tert-butyl N-{2-(1R)-2-amino-1-hydroxyethyl-4-chlorophenyl}carbamate)
- 181486-57-7(Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate)
- 1825394-89-5(Bis(3-ethynylbenzyl)amine)
- 2171215-91-9(4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)butanamidobutanoic acid)
- 1521839-24-6(2-(1H-imidazol-2-yl)ethanimidamide)
- 123157-87-9(Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate)
- 1336787-16-6((2S)-1-(3-bromophenyl)propan-2-amine)
- 2138535-87-0(3-[Cyclobutyl(methyl)amino]-4-methylcyclohexan-1-ol)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
